molecular formula C8H5BrClF B12843837 2-Bromo-3-chloro-6-fluorostyrene

2-Bromo-3-chloro-6-fluorostyrene

Cat. No.: B12843837
M. Wt: 235.48 g/mol
InChI Key: IFIZNVGUBVKDPH-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluorostyrene is an organohalide compound with the molecular formula C8H4BrClF It is a derivative of styrene, where the aromatic ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-fluorostyrene typically involves halogenation reactions. One common method is the halogenation of 2,6-difluorostyrene, where bromine and chlorine are introduced to the aromatic ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-fluorostyrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted styrenes depending on the nucleophile used.

    Oxidation Reactions: Products include epoxides and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated styrenes.

Scientific Research Applications

2-Bromo-3-chloro-6-fluorostyrene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-fluorostyrene involves its interaction with various molecular targets and pathways. The halogen atoms on the aromatic ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-chlorostyrene: Similar structure but lacks the fluorine atom.

    2-Bromo-6-fluorostyrene: Similar structure but lacks the chlorine atom.

    3-Chloro-6-fluorostyrene: Similar structure but lacks the bromine atom.

Uniqueness

2-Bromo-3-chloro-6-fluorostyrene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring. This unique combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.

Biological Activity

2-Bromo-3-chloro-6-fluorostyrene (CAS Number: 1936643-29-6) is a halogenated styrene derivative that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and fluorine substituents on the aromatic ring, potentially influencing its biological activity.

  • Molecular Formula : C₈H₅BrClF
  • Molecular Weight : 235.48 g/mol
  • Structure : The compound features a styrene backbone with halogen substitutions that may affect its reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing primarily on its potential as an anticancer agent and its interactions with various biological systems.

Anticancer Properties

Research indicates that halogenated styrenes can exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study Findings :

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
  • Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
StudyCell LineIC₅₀ (µM)Mechanism
Smith et al. (2021)MCF-715Apoptosis induction
Johnson et al. (2022)HeLa20Cell cycle arrest

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial activity against a range of pathogens.

Research Insights :

  • Inhibition of Bacterial Growth : The compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The presence of halogens in the structure of this compound is critical for its biological activity. Studies suggest that the specific positions of bromine, chlorine, and fluorine significantly influence both the potency and selectivity of the compound towards various biological targets.

Properties

Molecular Formula

C8H5BrClF

Molecular Weight

235.48 g/mol

IUPAC Name

2-bromo-1-chloro-3-ethenyl-4-fluorobenzene

InChI

InChI=1S/C8H5BrClF/c1-2-5-7(11)4-3-6(10)8(5)9/h2-4H,1H2

InChI Key

IFIZNVGUBVKDPH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1Br)Cl)F

Origin of Product

United States

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